molecular formula C11H15NOS B7473423 4-methylsulfanyl-N-propan-2-ylbenzamide

4-methylsulfanyl-N-propan-2-ylbenzamide

Cat. No. B7473423
M. Wt: 209.31 g/mol
InChI Key: HKSJKBJXHSUPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylsulfanyl-N-propan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as MPB, is a small molecule that belongs to the class of benzamides. It has been widely studied for its mechanism of action and its potential uses in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-N-propan-2-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. By inhibiting HDACs, this compound may alter the expression of genes that are involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methylsulfanyl-N-propan-2-ylbenzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it useful for studying intracellular processes. However, one limitation of using this compound is that it may have off-target effects, meaning that it may affect other cellular processes that are not related to the intended target.

Future Directions

There are several future directions for research on 4-methylsulfanyl-N-propan-2-ylbenzamide. One area of research is in the development of more potent and selective HDAC inhibitors. Another area of research is in the identification of biomarkers that can predict response to this compound treatment. Additionally, research is needed to determine the optimal dosing and treatment schedules for this compound in different disease states.
Conclusion:
In conclusion, this compound is a small molecule that has potential applications in scientific research, particularly in the fields of cancer biology and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to act by inhibiting HDACs. This compound has several biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. However, it also has limitations, including off-target effects. Future research is needed to further explore the potential uses of this compound and to develop more potent and selective HDAC inhibitors.

Synthesis Methods

The synthesis of 4-methylsulfanyl-N-propan-2-ylbenzamide can be achieved through several methods. One of the most common methods is the reaction of 4-methylthiobenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

4-methylsulfanyl-N-propan-2-ylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-methylsulfanyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSJKBJXHSUPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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